N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)ethyl]acetamide
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Overview
Description
N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)ethyl]acetamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a dimethylphenyl group, a methoxy group, and a methoxyiminoethyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)ethyl]acetamide typically involves the reaction of 2,6-dimethylaniline with methoxyacetyl chloride to form an intermediate, which is then reacted with methoxyiminoethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyiminoethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .
Comparison with Similar Compounds
Lidocaine: A local anesthetic with a similar acetamide structure.
Bupivacaine: Another local anesthetic with a longer duration of action.
Dimethachlor: An herbicide with a similar phenylacetamide structure.
Comparison: N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike lidocaine and bupivacaine, which are primarily used as anesthetics, this compound has broader applications in research and industry. Its methoxyiminoethyl group also differentiates it from other phenylacetamides, providing unique reactivity and potential biological activities .
Properties
CAS No. |
77488-89-2 |
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Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-methoxy-N-[(2E)-2-methoxyiminoethyl]acetamide |
InChI |
InChI=1S/C14H20N2O3/c1-11-6-5-7-12(2)14(11)16(9-8-15-19-4)13(17)10-18-3/h5-8H,9-10H2,1-4H3/b15-8+ |
InChI Key |
UWODBPSYOQWRKP-OVCLIPMQSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N(C/C=N/OC)C(=O)COC |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC=NOC)C(=O)COC |
Origin of Product |
United States |
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